1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one

Description

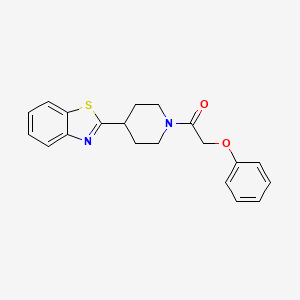

1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one is a heterocyclic compound featuring a benzothiazole ring fused to a piperidine moiety at the 4-position and a phenoxyethanone group. Benzothiazoles are known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula |

C20H20N2O2S |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone |

InChI |

InChI=1S/C20H20N2O2S/c23-19(14-24-16-6-2-1-3-7-16)22-12-10-15(11-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9,15H,10-14H2 |

InChI Key |

NMXRRJTVIQNGTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of o-aminothiophenol with electrophilic reagents . The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the benzothiazole-piperidine intermediate with phenoxyethanone under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, its antiepileptic activity is attributed to the inhibition of voltage-gated sodium channels and gamma-aminobutyric acid-A receptors . These interactions disrupt the normal function of these channels and receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its 4-benzothiazol-2-ylpiperidyl substituent, differentiating it from analogs with alternative heterocycles (e.g., triazoles, thiazoles) or substituent placements. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The benzothiazole group in the target compound increases hydrophobicity compared to methoxyphenyl () or triazole () analogs. This may reduce aqueous solubility but enhance lipid membrane permeability.

- Stability: Crystallographic data from suggests that phenoxyethanone derivatives form stable hydrogen-bonded networks. The bulkier benzothiazole group in the target compound may disrupt such packing, affecting crystallinity .

Spectroscopic Characteristics

Table 2: NMR Spectral Comparison

Biological Activity

1-(4-Benzothiazol-2-ylpiperidyl)-2-phenoxyethan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Benzothiazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzothiazole moiety, which is essential for its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key areas of focus include:

- Antioxidant Activity

- Anti-inflammatory Activity

- Antimicrobial Activity

Antioxidant Activity

Research has shown that benzothiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated effective radical scavenging abilities.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (mmol/L) | Assay Method |

|---|---|---|

| 1-(4-Benzothiazol...) | 0.05 ± 0.02 | ABTS |

| Reference Compound | 0.07 ± 0.03 | ABTS |

These findings suggest that the compound could be a potent antioxidant, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are well-documented. In one study, a related compound exhibited over 57% inhibition in inflammation models, outperforming standard anti-inflammatory drugs like indomethacin.

Case Study: Anti-inflammatory Evaluation

In a controlled experiment, the compound was administered intraperitoneally to evaluate its effect on inflammation markers. The results indicated a significant reduction in inflammatory responses, attributed to the inhibition of COX-2 enzymes.

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.